molecular formula C12H16N2O3 B8152102 (3-Amino-2-methoxyphenyl)(3-methoxyazetidin-1-yl)methanone

(3-Amino-2-methoxyphenyl)(3-methoxyazetidin-1-yl)methanone

Cat. No.: B8152102
M. Wt: 236.27 g/mol
InChI Key: BVFXJEJKNJGBIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Amino-2-methoxyphenyl)(3-methoxyazetidin-1-yl)methanone is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(3-Amino-2-methoxyphenyl)(3-methoxyazetidin-1-yl)methanone is a synthetic organic compound notable for its unique structural features, including an azetidine ring and a methanone group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

PropertyValue
Molecular FormulaC11_{11}H14_{14}N2_{2}O2_{2}
Molecular Weight210.24 g/mol
IUPAC NameThis compound

The presence of the azetidine ring imparts distinct chemical properties that influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cells, particularly estrogen receptor-positive breast cancer cells. Studies suggest it may interfere with key signaling pathways involved in cancer progression .
  • Antimicrobial Properties : Preliminary studies indicate that this compound possesses antimicrobial activity against certain bacterial strains, potentially making it a candidate for antibiotic development.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cell proliferation and survival in cancerous cells, leading to reduced tumor growth.
  • Receptor Modulation : It is hypothesized that the compound can modulate receptor activity, particularly those involved in estrogen signaling pathways, which are critical in breast cancer .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : Research conducted on various cancer cell lines demonstrated that this compound reduces cell viability in a dose-dependent manner. The IC50 values obtained from these studies indicate significant potency against specific cancer types.
  • Animal Models : In vivo studies using animal models have shown that treatment with this compound leads to a marked reduction in tumor size compared to control groups. These findings support its potential as an effective therapeutic agent .
  • Comparative Studies : When compared to similar compounds such as (3-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone, this compound demonstrated superior anticancer efficacy, suggesting that the azetidine moiety contributes positively to its biological activity.

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeFindingsReference
In VitroSignificant reduction in cell viability
In VivoReduced tumor size in animal models
Comparative AnalysisSuperior efficacy compared to related compounds

Properties

IUPAC Name

(3-amino-2-methoxyphenyl)-(3-methoxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-16-8-6-14(7-8)12(15)9-4-3-5-10(13)11(9)17-2/h3-5,8H,6-7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFXJEJKNJGBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C(=O)C2=C(C(=CC=C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.